Cas no 1367917-06-3 (3-(5-methylthiophen-2-yl)butan-1-amine)

3-(5-Methylthiophen-2-yl)butan-1-amine is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a butylamine side chain at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The thiophene moiety enhances electronic properties, while the amine functionality offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in applications such as ligand design or intermediate synthesis. The compound’s stability and purity make it suitable for research and industrial processes requiring precise structural control. Proper handling and storage are recommended to maintain its integrity.
3-(5-methylthiophen-2-yl)butan-1-amine structure
1367917-06-3 structure
Product name:3-(5-methylthiophen-2-yl)butan-1-amine
CAS No:1367917-06-3
MF:C9H15NS
MW:169.28710103035
CID:5892420
PubChem ID:80503213

3-(5-methylthiophen-2-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methylthiophen-2-yl)butan-1-amine
    • EN300-2001197
    • 1367917-06-3
    • AKOS019067614
    • Inchi: 1S/C9H15NS/c1-7(5-6-10)9-4-3-8(2)11-9/h3-4,7H,5-6,10H2,1-2H3
    • InChI Key: CGJTVDWNPFJNNB-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C(C)CCN

Computed Properties

  • Exact Mass: 169.09252066g/mol
  • Monoisotopic Mass: 169.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 2

3-(5-methylthiophen-2-yl)butan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2001197-0.25g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
0.25g
$513.0 2023-09-16
Enamine
EN300-2001197-10.0g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
10g
$6205.0 2023-06-02
Enamine
EN300-2001197-1.0g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
1g
$1442.0 2023-06-02
Enamine
EN300-2001197-0.05g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
0.05g
$468.0 2023-09-16
Enamine
EN300-2001197-0.1g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
0.1g
$490.0 2023-09-16
Enamine
EN300-2001197-0.5g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
0.5g
$535.0 2023-09-16
Enamine
EN300-2001197-2.5g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
2.5g
$1089.0 2023-09-16
Enamine
EN300-2001197-10g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
10g
$2393.0 2023-09-16
Enamine
EN300-2001197-5.0g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
5g
$4184.0 2023-06-02
Enamine
EN300-2001197-1g
3-(5-methylthiophen-2-yl)butan-1-amine
1367917-06-3
1g
$557.0 2023-09-16

Additional information on 3-(5-methylthiophen-2-yl)butan-1-amine

3-(5-Methylthiophen-2-yl)butan-1-amine: A Comprehensive Overview

3-(5-Methylthiophen-2-yl)butan-1-amine, with the CAS number 1367917-06-3, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with an amine functional group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key structural element that contributes to the compound's electronic and optical properties. The methyl group attached to the thiophene ring further modulates these properties, making this compound versatile for applications in electronics, optoelectronics, and advanced materials.

The synthesis of 3-(5-Methylthiophen-2-yl)butan-1-amine typically involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to significantly improve the yield and purity of this compound. These developments underscore the importance of continuous innovation in synthetic chemistry to meet the growing demand for high-quality materials.

In terms of applications, 3-(5-Methylthiophen-2-yl)butan-1-amine has shown promise in the development of advanced materials for organic electronics. Its ability to form self-assembled monolayers (SAMs) on various substrates makes it a valuable component in the fabrication of thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). Recent studies have demonstrated that incorporating this compound into SAMs can enhance the device's stability and efficiency by improving charge transport properties. Furthermore, its compatibility with solution-processing techniques makes it an attractive candidate for large-area electronics.

Beyond electronics, this compound has also found applications in biotechnology and sensing technologies. The amine functional group enables easy modification with biomolecules, such as antibodies or enzymes, making it suitable for biosensor applications. Recent research has highlighted its potential as a recognition layer in surface plasmon resonance (SPR) sensors for detecting specific analytes with high sensitivity. The combination of its electronic properties and functional versatility positions it as a key material for next-generation biosensing platforms.

The structural versatility of 3-(5-Methylthiophen-2-yl)butan-1-amine also extends to its role as a building block in polymer chemistry. By incorporating this compound into polymer backbones or side chains, researchers have developed novel materials with tailored mechanical, thermal, and electrical properties. For example, polymeric materials synthesized using this compound have shown improved flexibility and conductivity, making them ideal for flexible electronics and wearable devices.

In conclusion, 3-(5-Methylthiophen-2-yl)butan-1-amine is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, continues to drive innovation in materials science and technology. As research progresses, this compound is expected to play an increasingly important role in the development of advanced materials for electronics, biotechnology, and beyond.

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